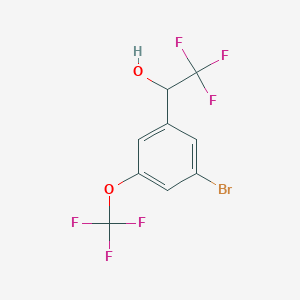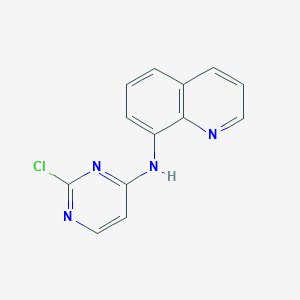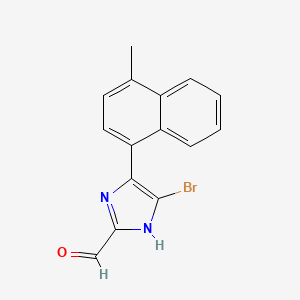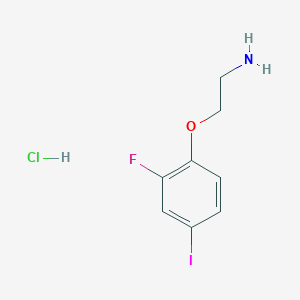
3-Bromo-5-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol: is a chemical compound with the molecular formula C8H6BrF3O2. It is known for its unique structure, which includes bromine, trifluoromethoxy, and trifluoromethyl groups attached to a benzyl alcohol moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing advanced chemical engineering techniques to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of 3-Bromo-5-(trifluoromethoxy)-alpha-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 3-Bromo-5-(trifluoromethoxy)-alpha-(trifluoromethyl)benzene.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with specific properties.
Biology: In biological research, the compound is used to study enzyme interactions and metabolic pathways. Its trifluoromethyl groups are known to enhance the bioavailability and stability of molecules.
Medicine: The compound has potential applications in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. Its unique structure allows for the design of molecules with specific therapeutic effects.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-5-(trifluoromethoxy)benzyl Alcohol
- 3-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)benzaldehyde
Uniqueness: 3-Bromo-5-(trifluoromethoxy)-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which enhance its chemical stability and bioavailability. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H5BrF6O2 |
|---|---|
Molekulargewicht |
339.03 g/mol |
IUPAC-Name |
1-[3-bromo-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5BrF6O2/c10-5-1-4(7(17)8(11,12)13)2-6(3-5)18-9(14,15)16/h1-3,7,17H |
InChI-Schlüssel |
LUJVVPGRSMMFRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)
![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)


![3-[5-(4-Methoxy-phenylsulfamoyl)-2-morpholin-4-yl-phenylcarbamoyl]-acrylic acid](/img/structure/B13715530.png)

![3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13715536.png)

![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13715547.png)
